molecular formula C20H20ClNO6 B5101592 Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Cat. No.: B5101592
M. Wt: 405.8 g/mol
InChI Key: AFHSRWIIVYPEPT-UHFFFAOYSA-N
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Description

Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with dimethyl, chloro, and phenoxy groups, as well as ester and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common route includes the following steps:

    Preparation of 2-(2-chloro-4,6-dimethylphenoxy)acetic acid: This can be achieved by reacting 2-chloro-4,6-dimethylphenol with chloroacetic acid under basic conditions.

    Formation of the amide bond: The resulting 2-(2-chloro-4,6-dimethylphenoxy)acetic acid is then reacted with 5-amino-1,3-dicarboxylic acid dimethyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((2,6-dimethylphenoxy)acetyl)amino)benzoate
  • Methyl (((2,4-dimethylphenoxy)acetyl)amino)acetate

Uniqueness

Dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern and functional groups. The presence of both ester and amide functionalities, along with the chloro and dimethyl groups, provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

dimethyl 5-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO6/c1-11-5-12(2)18(16(21)6-11)28-10-17(23)22-15-8-13(19(24)26-3)7-14(9-15)20(25)27-4/h5-9H,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHSRWIIVYPEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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